molecular formula C25H27N3O3S B11666640 N-benzyl-N-(4-{[(2E)-2-(2,3,4-trimethylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[(2E)-2-(2,3,4-trimethylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B11666640
M. Wt: 449.6 g/mol
InChI Key: HGXOCJZFUZWXQB-WGOQTCKBSA-N
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Description

N-BENZYL-N-(4-{N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves the condensation of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. Common solvents used in these reactions include ethanol, methanol, tetrahydrofuran, butanol, and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

N-BENZYL-N-(4-{N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can modulate the activity of various enzymes and biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-(4-{N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H27N3O3S/c1-18-10-11-23(20(3)19(18)2)16-26-27-25(29)22-12-14-24(15-13-22)28(32(4,30)31)17-21-8-6-5-7-9-21/h5-16H,17H2,1-4H3,(H,27,29)/b26-16+

InChI Key

HGXOCJZFUZWXQB-WGOQTCKBSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C)C)C

Origin of Product

United States

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